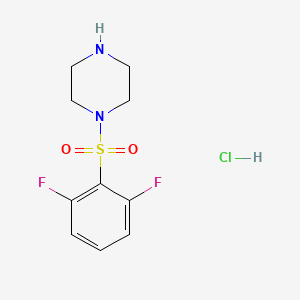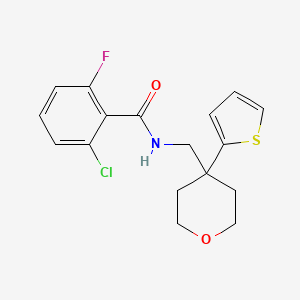
N-(4-(thiophène-2-yl)tétrahydro-2H-pyran-4-yl)méthyl)-2-chloro-6-fluoro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with chloro and fluoro groups, and a side chain incorporating a thiophene ring and a tetrahydropyran moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic and steric characteristics of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.
Introduction of the Side Chain: The side chain, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl, can be synthesized separately through a series of reactions involving thiophene and tetrahydropyran intermediates. This side chain is then attached to the benzamide core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the tetrahydropyran ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, especially if modified to include boronic acid or halide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) for tetrahydropyran reduction.
Major Products
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones from thiophene oxidation.
Reduction Products: Reduced forms of the tetrahydropyran ring.
Mécanisme D'action
The mechanism by which 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The chloro and fluoro substituents could enhance binding affinity and selectivity, while the thiophene and tetrahydropyran moieties might influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-fluoro-N-(methyl)benzamide: Lacks the complex side chain, making it less sterically hindered and potentially less selective in biological applications.
2-chloro-6-fluoro-N-((4-(phenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a thiophene, which could alter electronic properties and reactivity.
2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethyl)benzamide: Variation in the length of the side chain, which might affect binding interactions and solubility.
Uniqueness
The unique combination of chloro, fluoro, thiophene, and tetrahydropyran groups in 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide provides a distinctive set of electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel pharmaceuticals or materials.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-12-3-1-4-13(19)15(12)16(21)20-11-17(6-8-22-9-7-17)14-5-2-10-23-14/h1-5,10H,6-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUHYGWDKHHPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
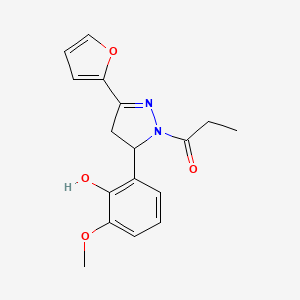
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2445007.png)
![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)
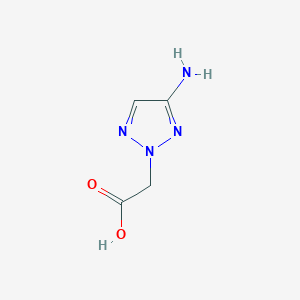
![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)
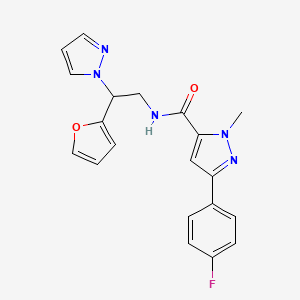
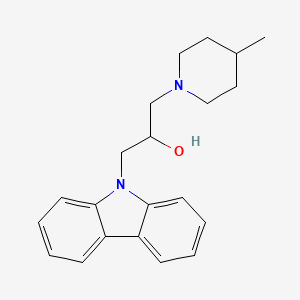
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)
![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)
![8-methoxy-2-methyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2445020.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2445021.png)
![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)
